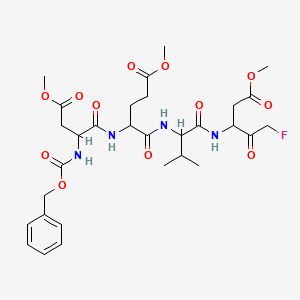
Caspase-3 Inhibitor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Caspase-3 inhibitors are compounds designed to inhibit the activity of caspase-3, a crucial enzyme in the process of apoptosis, or programmed cell death. Caspase-3 is an executioner caspase, meaning it plays a key role in the dismantling of cellular components during apoptosis. Inhibiting caspase-3 can be beneficial in various therapeutic contexts, such as preventing excessive cell death in neurodegenerative diseases or reducing tissue damage during ischemic events .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of caspase-3 inhibitors often involves the modification of peptide sequences to enhance their binding affinity and specificity for caspase-3. One common approach is the incorporation of aldehyde, ketone, or nitrile groups into peptides, which can reversibly bind to the catalytic cysteine in caspase-3
Industrial Production Methods: Large-scale production of caspase-3 inhibitors can be achieved through recombinant DNA technology. For instance, the production of active caspase-3 in Escherichia coli involves engineering the auto-activation sites of caspase-3 precursor into sequences susceptible to thrombin hydrolysis. This allows for high-level expression and easy purification of the precursor protein, which can then be activated by thrombin digestion .
化学反应分析
Types of Reactions: Caspase-3 inhibitors primarily undergo reactions that involve the formation and cleavage of peptide bonds. These reactions include:
Substitution Reactions: Introduction of functional groups such as aldehydes or ketones to enhance binding affinity.
Hydrolysis: Cleavage of peptide bonds by proteases like thrombin to activate precursor proteins.
Common Reagents and Conditions:
Reagents: Aldehydes, ketones, nitriles, and specific proteases like thrombin.
Conditions: Mild aqueous conditions for peptide synthesis and enzymatic activation.
Major Products: The major products of these reactions are active caspase-3 inhibitors that can effectively bind to and inhibit the enzyme’s activity .
科学研究应用
Caspase-3 inhibitors have a wide range of applications in scientific research:
Chemistry: Used as tools to study the mechanisms of apoptosis and to develop new therapeutic agents.
Biology: Employed in cell culture experiments to prevent apoptosis and study cell survival pathways.
Medicine: Potential therapeutic agents for treating neurodegenerative diseases, cancer, and ischemic injuries by preventing excessive cell death
Industry: Utilized in the development of new drugs and therapeutic strategies targeting apoptotic pathways.
作用机制
Caspase-3 inhibitors can be compared with other caspase inhibitors, such as those targeting caspase-1, caspase-8, and caspase-9:
Caspase-1 Inhibitors: Target the enzyme involved in inflammatory responses.
Caspase-8 Inhibitors: Inhibit the initiator caspase in the extrinsic apoptosis pathway.
Caspase-9 Inhibitors: Target the initiator caspase in the intrinsic apoptosis pathway.
Uniqueness of Caspase-3 Inhibitors: Caspase-3 inhibitors are unique in their ability to directly prevent the execution phase of apoptosis, making them particularly valuable in contexts where cell survival is desired .
相似化合物的比较
- Ac-YVAD-CHO (Caspase-1 Inhibitor)
- Z-VAD-FMK (Pan-Caspase Inhibitor)
- Ac-IETD-CHO (Caspase-8 Inhibitor)
- Ac-LEHD-CHO (Caspase-9 Inhibitor)
属性
IUPAC Name |
methyl 5-[[1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41FN4O12/c1-17(2)26(29(42)33-20(22(36)15-31)13-24(38)45-4)35-27(40)19(11-12-23(37)44-3)32-28(41)21(14-25(39)46-5)34-30(43)47-16-18-9-7-6-8-10-18/h6-10,17,19-21,26H,11-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,43)(H,35,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJVAVGBSGRRKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CCC(=O)OC)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41FN4O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
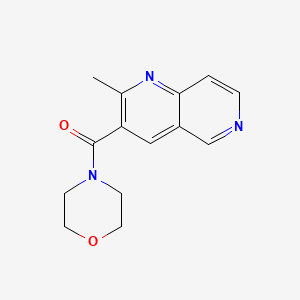
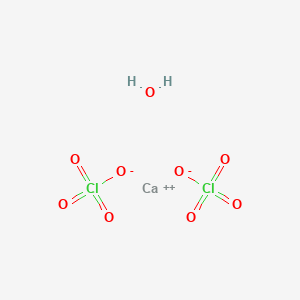
![3,6-Bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol](/img/structure/B13392215.png)
![1-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13392226.png)
![2-[4-Chloro-3-[[4-(2-cyclopropyloxyethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392228.png)
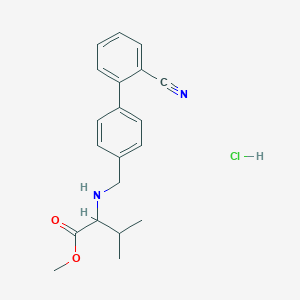
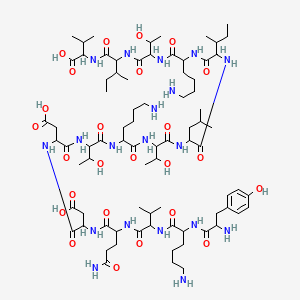
![2-[(2-sulfamoyl-1,3-benzothiazol-6-yl)oxy]ethyl 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13392245.png)
![2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-vinyl]-pyridine](/img/structure/B13392251.png)
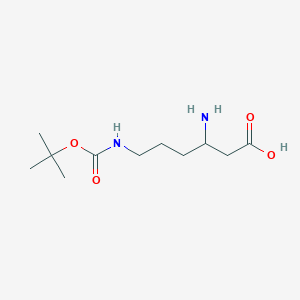
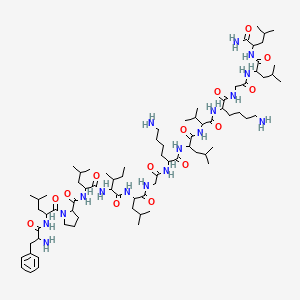
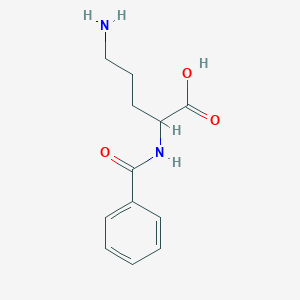
![10-Methyl-4-(2-methylbut-2-enoyloxy)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B13392293.png)
![Propanoic acid, 2,2-dimethyl-, [[(ethylthio)carbonyl]oxy]methyl ester](/img/structure/B13392298.png)
